Subtype-Selective Potency at α1B-AR
In direct comparative radioligand binding assays using membranes from HEK293 cells expressing individual recombinant human α1-AR subtypes, rho-TIA demonstrated a clear selectivity profile. The peptide was 10-fold selective for the human α1B-AR over both the α1A- and α1D-AR subtypes [1]. This quantifies its preference for the α1B subtype, a property that distinguishes it from non-selective small molecule antagonists.
| Evidence Dimension | Subtype selectivity (fold-difference in binding affinity) |
|---|---|
| Target Compound Data | 10-fold selective for human α1B-AR |
| Comparator Or Baseline | Binding at human α1A-AR and α1D-AR |
| Quantified Difference | 10-fold higher affinity for α1B-AR compared to α1A- and α1D-AR |
| Conditions | Radioligand binding assays on membranes from HEK293 cells expressing recombinant human α1-AR subtypes |
Why This Matters
This quantitative selectivity ratio is essential for researchers needing to isolate α1B-AR-mediated signaling from the other two closely related subtypes in complex biological systems.
- [1] Chen, Z., et al. (2004). Subtype-selective noncompetitive or competitive inhibition of human alpha1-adrenergic receptors by rho-TIA. Journal of Biological Chemistry, 279(34), 35326-35333. PMID: 15194691. View Source
